(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide (5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16668360
InChI: InChI=1S/C17H17N5O2S/c18-16(24)14-15(9-1-2-13-11(5-9)19-7-25-13)21-22-6-8-3-10(12(23)4-8)20-17(14)22/h1-2,5,7-8,10,12,20,23H,3-4,6H2,(H2,18,24)/t8-,10+,12+/m1/s1
SMILES:
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.4 g/mol

(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide

CAS No.:

Cat. No.: VC16668360

Molecular Formula: C17H17N5O2S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide -

Specification

Molecular Formula C17H17N5O2S
Molecular Weight 355.4 g/mol
IUPAC Name (1S,9R,11S)-5-(1,3-benzothiazol-5-yl)-11-hydroxy-2,6,7-triazatricyclo[7.2.1.03,7]dodeca-3,5-diene-4-carboxamide
Standard InChI InChI=1S/C17H17N5O2S/c18-16(24)14-15(9-1-2-13-11(5-9)19-7-25-13)21-22-6-8-3-10(12(23)4-8)20-17(14)22/h1-2,5,7-8,10,12,20,23H,3-4,6H2,(H2,18,24)/t8-,10+,12+/m1/s1
Standard InChI Key IYLHBITVRJLWLH-QRTLGDNMSA-N
Isomeric SMILES C1[C@@H]2C[C@@H]([C@H]1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O
Canonical SMILES C1C2CC(C1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5,8-methanopyrazolo[1,5-a] diazocine core fused to a 1,3-benzothiazole moiety at position 2 and a carboxamide group at position 3. Stereochemical specificity is defined by the (5S,6S,8R) configuration, which imposes distinct spatial constraints on intermolecular interactions. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₂S
Molecular Weight355.4 g/mol
IUPAC Name(1S,9R,11S)-5-(1,3-benzothiazol-5-yl)-11-hydroxy-2,6,7-triazatricyclo[7.2.1.0³,⁷]dodeca-3,5-diene-3-carboxamide

The benzothiazole ring contributes aromaticity and electron-deficient properties, while the diazocine scaffold introduces conformational rigidity .

Stereochemical Considerations

The (5S,6S,8R) configuration creates a chiral environment critical for target binding. Computational modeling suggests that the hydroxy group at C6 participates in hydrogen bonding with biological targets, while the methano bridge (C5–C8) restricts rotational freedom, enhancing selectivity.

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step organic reactions, including:

  • Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters .

  • Diazocine Construction: Intramolecular [2+2] photocycloaddition or palladium-catalyzed cross-coupling to form the tricyclic core.

  • Carboxamide Functionalization: Coupling of the diazocine intermediate with activated carbonyl species (e.g., using EDCI/HOBt) .

A representative pathway is outlined below:

CompoundIC₅₀ (U937 Cells)Selectivity Index (U937/MCF-7)
8j (Benzothiazole)5.2 μM12.3
22 (BRAF Inhibitor)6.6 μM9.8
Target Compound*N/AN/A

*Direct assays pending; predictions based on structural analogs .

Comparative Analysis with Related Benzothiazole Derivatives

Structural Analogues

  • 5-Hydroxy-1,3-benzothiazole-2-carboxamide: Simpler scaffold with demonstrated solubility (LogP = 1.18) but lower potency (IC₅₀ > 20 μM) .

  • 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzothiazole-6-carboxamide: BRAFV600E inhibitor with enhanced cellular uptake due to pyridine moiety .

Pharmacokinetic Predictions

ParameterTarget Compound5-Hydroxy Derivative
LogP (Calculated)2.81.18
Water Solubility (mg/mL)0.124.67
Plasma Protein Binding89%63%

The target compound’s higher LogP suggests improved membrane permeability but potential hepatic clearance challenges .

Current Research and Future Directions

Ongoing Studies

  • Target Validation: CRISPR-Cas9 screens to identify synthetic lethal partners.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

Clinical Translation Barriers

  • Metabolic Stability: Susceptibility to CYP3A4-mediated oxidation at the diazocine bridge.

  • Toxicity Profiling: Benzothiazole derivatives often exhibit hepatotoxicity at high doses .

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